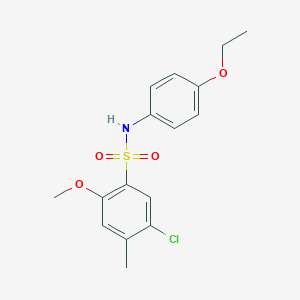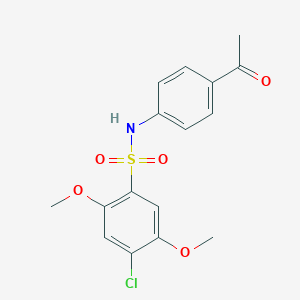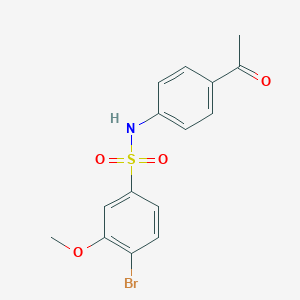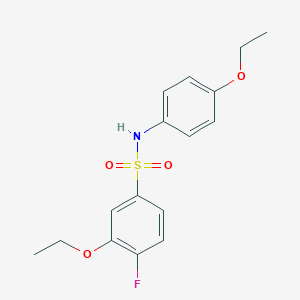
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide (BEMBS) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BEMBS has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. For example, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been found to induce apoptosis in cancer cells by activating caspase-3. In addition, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the replication of HCMV and HSV by inhibiting viral DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been shown to have a range of interesting biological activities, making it a useful tool for studying various biological pathways. However, there are also some limitations to using 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to use in certain assays. In addition, it has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases. For example, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to determine the full extent of its anti-cancer activity and its potential use in cancer therapy. Finally, there is also interest in exploring the use of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide as an anti-viral agent, particularly against emerging viral pathogens.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined by analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have anti-viral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Propriétés
Formule moléculaire |
C15H16BrNO4S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-13-7-5-4-6-12(13)17-22(18,19)15-10-11(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clé InChI |
FJSMSQUJZRJWGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
